molecular formula C14H15IN2O4 B11824957 1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate

1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate

Cat. No.: B11824957
M. Wt: 402.18 g/mol
InChI Key: FTNOAAUBNJVNRH-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with tert-butyl, methyl, and iodine groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale batch processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be explored to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield azido or cyano derivatives, which have their own unique properties and applications .

Scientific Research Applications

1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity against various targets.

    Medicine: Research into the medicinal properties of this compound and its derivatives can lead to the discovery of new drugs for treating diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications. The presence of the dicarboxylate group in this compound adds to its versatility and potential for diverse applications.

Properties

Molecular Formula

C14H15IN2O4

Molecular Weight

402.18 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-iodopyrrolo[2,3-b]pyridine-1,5-dicarboxylate

InChI

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-7-10(15)9-5-8(12(18)20-4)6-16-11(9)17/h5-7H,1-4H3

InChI Key

FTNOAAUBNJVNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(=O)OC)I

Origin of Product

United States

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